Cas no 618070-43-2 (1-(4-Fluorobenzyl)-3-methyl-1h-pyrazole-5-Carboxylic Acid)
1-(4-Fluorobenzyl)-3-methyl-1h-pyrazole-5-Carboxylic Acid Chemical and Physical Properties
Names and Identifiers
-
- 1-(4-fluorobenzyl)-3-methyl-1h-pyrazole&
- 1-(4-FLUOROBENZYL)-3-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID
- 2-[(4-fluorophenyl)methyl]-5-methylpyrazole-3-carboxylic acid
- AKOS015889227
- DTXSID40409275
- CS-0204437
- WS-02102
- SCHEMBL22000813
- 1-(4-FLUOROBENZYL)-3-METHYL-1H-PYRAZOLE&
- D86487
- 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid, 97%
- MFCD03933282
- 618070-43-2
- DB-022608
- 1-(4-Fluorobenzyl)-3-methyl-1h-pyrazole-5-Carboxylic Acid
-
- MDL: MFCD03933282
- Inchi: 1S/C12H11FN2O2/c1-8-6-11(12(16)17)15(14-8)7-9-2-4-10(13)5-3-9/h2-6H,7H2,1H3,(H,16,17)
- InChI Key: LCNKEPNSKFFGPO-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)CN1C(C(=O)O)=CC(C)=N1
Computed Properties
- Exact Mass: 234.08000
- Monoisotopic Mass: 234.08045576g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 280
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 55.1Ų
Experimental Properties
- Density: 1.29
- Melting Point: 194-198 °C (lit.)
- Boiling Point: 429.9°C at 760 mmHg
- Flash Point: 213.8°C
- Refractive Index: 1.591
- PSA: 55.12000
- LogP: 2.07710
- Vapor Pressure: 0.0±1.1 mmHg at 25°C
1-(4-Fluorobenzyl)-3-methyl-1h-pyrazole-5-Carboxylic Acid Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H319
- Warning Statement: P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: S22; S24/25
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-(4-Fluorobenzyl)-3-methyl-1h-pyrazole-5-Carboxylic Acid Customs Data
- HS CODE:2933199090
- Customs Data:
China Customs Code:
2933199090Overview:
2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-(4-Fluorobenzyl)-3-methyl-1h-pyrazole-5-Carboxylic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F870105-50mg |
1-(4-Fluorobenzyl)-3-methyl-1h-pyrazole-5-Carboxylic Acid |
618070-43-2 | 50mg |
$ 50.00 | 2022-06-02 | ||
| TRC | F870105-100mg |
1-(4-Fluorobenzyl)-3-methyl-1h-pyrazole-5-Carboxylic Acid |
618070-43-2 | 100mg |
$ 70.00 | 2022-06-02 | ||
| TRC | F870105-500mg |
1-(4-Fluorobenzyl)-3-methyl-1h-pyrazole-5-Carboxylic Acid |
618070-43-2 | 500mg |
$ 275.00 | 2022-06-02 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 639753-1G |
1-(4-Fluorobenzyl)-3-methyl-1h-pyrazole-5-Carboxylic Acid |
618070-43-2 | 97% | 1G |
¥824.28 | 2022-02-24 | |
| abcr | AB200956-500 mg |
1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid; . |
618070-43-2 | 500mg |
€39.30 | 2023-05-07 | ||
| abcr | AB200956-500mg |
1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid; . |
618070-43-2 | 500mg |
€52.00 | 2025-03-19 | ||
| eNovation Chemicals LLC | Y1267287-250mg |
1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid |
618070-43-2 | 97% (HPLC) | 250mg |
$180 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1267287-1g |
1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid |
618070-43-2 | 97% (HPLC) | 1g |
$255 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1267287-5g |
1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid |
618070-43-2 | 97% (HPLC) | 5g |
$695 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1267287-25g |
1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid |
618070-43-2 | 97% (HPLC) | 25g |
$2895 | 2024-06-06 |
1-(4-Fluorobenzyl)-3-methyl-1h-pyrazole-5-Carboxylic Acid Related Literature
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Jason Wan Lab Chip, 2020,20, 4528-4538
Additional information on 1-(4-Fluorobenzyl)-3-methyl-1h-pyrazole-5-Carboxylic Acid
1-(4-Fluorobenzyl)-3-methyl-1h-pyrazole-5-Carboxylic Acid (CAS No. 618070-43-2): A Comprehensive Overview
1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid (CAS No. 618070-43-2) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various applications, particularly in the development of novel therapeutic agents.
The chemical structure of 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid is composed of a pyrazole ring, a fluorobenzyl group, and a methyl group, all of which contribute to its distinct chemical properties and biological activities. The presence of the fluorine atom in the benzyl group enhances the compound's lipophilicity and metabolic stability, making it an attractive candidate for drug design.
Recent studies have highlighted the pharmacological properties of 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid. For instance, research published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a potential therapeutic agent for treating inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid has been investigated for its antiviral activity. A study conducted by a team of researchers at the University of California found that this compound effectively inhibits the replication of several RNA viruses, including influenza and coronaviruses. The mechanism of action involves interfering with viral RNA synthesis, thereby reducing viral load and mitigating disease severity.
The synthetic route for preparing 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid has been well-documented in the literature. One common method involves the condensation of 4-fluorobenzaldehyde with ethyl acetoacetate followed by cyclization with hydrazine to form the pyrazole ring. Subsequent esterification and hydrolysis steps yield the final carboxylic acid product. This synthetic pathway is highly efficient and scalable, making it suitable for large-scale production in pharmaceutical settings.
The physicochemical properties of 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid have also been extensively studied. It is a white crystalline solid with a melting point ranging from 180 to 182°C. The compound is moderately soluble in organic solvents such as methanol and dimethyl sulfoxide (DMSO) but exhibits limited solubility in water. These properties are crucial for optimizing its formulation and delivery methods in pharmaceutical applications.
Toxicity studies on 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid have shown that it has a favorable safety profile at therapeutic doses. In vitro cytotoxicity assays using human cell lines revealed minimal cytotoxic effects, indicating that this compound is well-tolerated by mammalian cells. Furthermore, animal studies have demonstrated that it does not cause significant adverse effects when administered orally or intravenously.
The pharmacokinetic properties of 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid have been evaluated using both in vitro and in vivo models. Studies have shown that it has good oral bioavailability and a favorable distribution profile, with significant accumulation in target tissues such as the liver and lungs. The compound is primarily metabolized by cytochrome P450 enzymes, leading to the formation of inactive metabolites that are excreted via urine and feces.
In conclusion, 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid (CAS No. 618070-43-2) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure, coupled with its favorable pharmacological properties, makes it an attractive candidate for further development in medicinal chemistry and drug discovery. Ongoing research continues to explore new avenues for optimizing its use in clinical settings, paving the way for innovative treatments for various diseases.
618070-43-2 (1-(4-Fluorobenzyl)-3-methyl-1h-pyrazole-5-Carboxylic Acid) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)